2-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)butan-1-amine hydrochloride
Description
2-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)butan-1-amine hydrochloride is a synthetic amine derivative characterized by a chlorinated aromatic ring and a pyrrolidine moiety. Its structure comprises a butanamine backbone substituted at the second carbon with a 3-chlorophenyl group and at the fourth carbon with a pyrrolidin-1-yl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or chemical studies.
Properties
Molecular Formula |
C14H22Cl2N2 |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21ClN2.ClH/c15-14-5-3-4-12(10-14)13(11-16)6-9-17-7-1-2-8-17;/h3-5,10,13H,1-2,6-9,11,16H2;1H |
InChI Key |
SVPILPPZNWQWDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(CN)C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Biological Activity
2-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)butan-1-amine hydrochloride, also referred to as a pyrrolidine derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C23H28ClN3O4S
- Molecular Weight : 478.004 g/mol
- IUPAC Name : N-{[(2S)-1-[(3R)-3-amino-4-(3-chlorophenyl)butanoyl]pyrrolidin-2-yl]methyl}-3-methanesulfonylbenzamide
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its potential therapeutic effects in various medical conditions. The following sections detail specific activities, supported by recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated that this compound can reduce cell viability in cancer cell lines, particularly in lung adenocarcinoma models.
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| 2-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)butan-1-amine | A549 (lung cancer) | 66% (compared to control) | |
| Control (Cisplatin) | A549 | 50% |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Neuroprotective Effects
Studies have indicated that derivatives similar to 2-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)butan-1-amine may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases.
Antimicrobial Activity
Investigations into the antimicrobial properties of pyrrolidine derivatives have shown varying degrees of activity against several pathogens. However, specific data on this compound remains limited.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Klebsiella pneumoniae | >64 | No activity |
| Staphylococcus aureus (MRSA) | >64 | No activity |
These findings suggest that while the compound may have some biological activity, its antimicrobial efficacy could be limited compared to other classes of antibiotics .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study utilized an MTT assay to quantify cytotoxicity and compared results against standard chemotherapeutic agents.
Case Study 2: Neuroprotection in Animal Models
Animal studies have shown promising results regarding the neuroprotective effects of similar compounds in models of stroke and neurodegeneration. These studies indicate potential pathways through which these compounds could exert protective effects on neuronal health.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other aryl-substituted butanamine derivatives allow for comparative analysis. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
The pyrrolidin-1-yl group offers steric bulk and cyclic amine properties, which may improve binding to serotonin or dopamine receptors compared to simpler amines (e.g., methyl or primary amines) .
Synthetic Pathways: Both the target compound and N-methyl-4-(3-aminophenyl)-3-butan-1-amine rely on chloro-intermediates for amine substitution. However, the target compound’s pyrrolidine group likely requires additional steps, such as nucleophilic substitution with pyrrolidine instead of methylamine .
Physicochemical Properties: The hydrochloride salt form of the target compound increases water solubility, a feature shared with many psychoactive amines (e.g., amphetamine salts).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
